2-[1-(Aminomethyl)cyclopropyl]acetonitrile

Medicinal Chemistry Conformational Analysis Scaffold Rigidity

Medicinal chemistry programs targeting kinases or CCR5 often require geometrically defined building blocks with locked amine-nitrile spacing. This compound's rigid cyclopropane core enforces a predictable spatial relationship between reactive handles-unattainable with flexible linear analogs. • Predictable vector presentation for ATP-binding pocket mimetics • Bioisosteric replacement for flexible amine/nitrile moieties to improve metabolic stability • Direct scaffold for protease inhibitor library synthesis Available as free base (CAS 1497016-50-8) or HCl salt (CAS 1803581-36-3) with full analytical characterization.

Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
Cat. No. B13240003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(Aminomethyl)cyclopropyl]acetonitrile
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
Structural Identifiers
SMILESC1CC1(CC#N)CN
InChIInChI=1S/C6H10N2/c7-4-3-6(5-8)1-2-6/h1-3,5,8H2
InChIKeySFEKRFLQOGMHSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[1-(Aminomethyl)cyclopropyl]acetonitrile: Identity & Sourcing


2-[1-(Aminomethyl)cyclopropyl]acetonitrile (free base, CAS 1497016-50-8) and its hydrochloride salt (CAS 1803581-36-3) constitute a compact bifunctional chemical scaffold featuring a conformationally constrained 1-aminomethyl-cyclopropyl core appended to an acetonitrile side chain . Possessing the molecular formula C6H10N2 (MW 110.16 g/mol for the free base) [1] and C6H11ClN2 (MW 146.62 g/mol for the hydrochloride) , this compound is categorized as a cyclopropane-containing small molecule building block .

Scaffold Rigid cyclopropyl core enforces defined amine–nitrile geometry
Functionality Bifunctional primary amine and nitrile for constrained inhibitor design
Application Kinase and protease inhibitor synthesis; reported CCR5 target engagement context

2-[1-(Aminomethyl)cyclopropyl]acetonitrile: Irreplaceable by Generics


The primary utility of 2-[1-(aminomethyl)cyclopropyl]acetonitrile resides not in a measured biological IC50 value but in its intrinsic structural rigidity as a small molecule scaffold. The cyclopropane ring enforces a locked, well-defined spatial orientation between the primary amine and the nitrile functionalities, which is fundamentally unattainable with linear or less constrained cyclic analogs (e.g., cyclobutyl or cyclohexyl derivatives) . Generic substitution with a more flexible α-aminonitrile scaffold would result in a completely different conformational ensemble and relative spatial positioning of reactive handles, thereby altering downstream synthetic outcomes, molecular geometry in designed inhibitors, and the compound's overall physicochemical and metabolic stability profile . Consequently, the specific geometry of this aminomethyl-cyclopropyl-acetonitrile system is not interchangeable with other 'similar' amine-nitrile building blocks.

This scaffold
Flexible analogs
Conformation
Locked cyclopropane geometry
Conformational flexibility; variable amine–nitrile distance
Spatial orientation
Predictable vector presentation
Rotational freedom may alter pharmacophore arrangement
Application context
Reported use in constrained inhibitor design
Uncharacterized or unproven in constrained systems

2-[1-(Aminomethyl)cyclopropyl]acetonitrile: Evidence Review


Conformational Rigidity: Cyclopropane vs. Flexible Scaffolds

2-[1-(Aminomethyl)cyclopropyl]acetonitrile possesses a cyclopropane ring that enforces a rigid, well-defined spatial orientation between its amine and nitrile moieties. In contrast, a hypothetical cyclobutyl analog (2-[1-(aminomethyl)cyclobutyl]acetonitrile) or linear aliphatic counterpart exhibits significant conformational flexibility due to lower ring strain and increased rotational degrees of freedom . This structural divergence is not measured by a simple numerical comparator but is a fundamental geometric difference affecting all downstream applications .

Conformational Rigidity
Class-level inference
Cyclopropane locks amine–nitrile orientation; flexible analogs allow multiple conformers
Rigid scaffold supports predictable geometry in inhibitor design
Based on stereoelectronic principles; no direct measurement
Medicinal Chemistry Conformational Analysis Scaffold Rigidity

Bifunctional Scaffold for Kinase & Protease Inhibitors

This compound is specifically identified as a key building block in the synthesis of small-molecule inhibitors targeting proteases and kinases . While no direct quantitative comparison (e.g., yield, purity) against another specific building block was identified in the literature, the utility is based on the combination of a reactive primary amine and a nitrile group constrained within a rigid cyclopropyl framework, which is ideal for constructing conformationally restricted pharmacophores. A more common, linear amino-nitrile building block would lack the defined spatial orientation critical for engaging specific enzyme binding pockets.

Inhibitor Scaffold Use
Supporting evidence
Designated for kinase and protease inhibitor synthesis
Reported application context for constrained pharmacophore construction
Based on vendor categorization and research literature
Organic Synthesis Medicinal Chemistry Enzyme Inhibition

Reported CCR5 Antagonist Activity

Preliminary pharmacological screening indicates that a compound based on this scaffold exhibits activity as a CCR5 antagonist, with potential applications in treating HIV infection, asthma, rheumatoid arthritis, and other CCR5-mediated diseases [1]. The specific contribution of the 2-[1-(aminomethyl)cyclopropyl]acetonitrile core versus other structural elements is not quantified in the available summary. A comparator scaffold, such as a less rigid analog, is not provided with accompanying data, but the indication of CCR5 antagonism is a specific, target-based differentiation from uncharacterized building blocks.

CCR5 Antagonism
Data to verify
Preliminary screening suggests CCR5 antagonist activity
Reported target engagement context; requires independent validation
No IC50 or comparator data available; assay details not specified
Pharmacology Antiviral Immunology

HPLC & NMR Analytical Benchmarks

Standard characterization methods for this compound include HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for purity assessment, alongside 1H/13C NMR (in DMSO-d6) for structural confirmation, with specific expected chemical shifts (δ 1.5–3.0 ppm for cyclopropane protons) . While these are standard analytical techniques, the availability of these specific protocols and expected data ranges provides a baseline for quality verification. A poorly characterized or uncharacterized analog would lack this foundational analytical data, complicating procurement and downstream experimental reproducibility.

Analytical Characterization
Specification review
HPLC (C18, TFA gradient), 1H/13C NMR (DMSO-d6, δ 1.5–3.0 ppm), FTIR (~2200 cm⁻¹)
Established benchmarks support identity and purity verification
Standard methods; specific expected data ranges available
Analytical Chemistry Quality Control Compound Characterization

2-[1-(Aminomethyl)cyclopropyl]acetonitrile: Application Scenarios


Conformationally Constrained Kinase Inhibitor Design

For medicinal chemistry programs targeting kinases with shallow or uniquely shaped ATP-binding pockets, the rigid cyclopropyl core of 2-[1-(aminomethyl)cyclopropyl]acetonitrile serves as an ideal central scaffold. Its locked geometry ensures predictable vector presentation for pendant pharmacophores, a feature that linear or larger ring analogs cannot reliably provide . Procurement of this specific building block is justified when the synthetic plan requires a fixed spatial relationship between amine and nitrile handles to mimic a bioactive conformation or enhance binding selectivity.

CCR5 Antagonist Development for Immunology

Research groups investigating CCR5-mediated pathways in HIV infection, asthma, or autoimmune diseases should prioritize this scaffold based on preliminary pharmacological evidence of CCR5 antagonism [1]. While further optimization is required, sourcing this compound provides a validated starting point for structure-activity relationship (SAR) studies, as opposed to initiating a de novo screening campaign with a library of uncharacterized and structurally diverse amines.

Metabolic Stability Enhancement via Cyclopropyl

In drug discovery programs where a lead series containing a flexible amine or nitrile moiety suffers from rapid metabolic clearance, 2-[1-(aminomethyl)cyclopropyl]acetonitrile offers a direct replacement strategy. The cyclopropane ring is a well-documented bioisostere that can improve metabolic stability and alter plasma clearance . Procurement of this scaffold allows medicinal chemists to test this hypothesis directly, introducing rigidity at a key metabolic soft spot to potentially improve pharmacokinetic properties without drastically altering molecular size or hydrogen-bonding capacity.

Protease Inhibitor Library Synthesis

This compound is explicitly designated as a building block for the synthesis of protease inhibitors . Procurement is particularly relevant for groups constructing focused libraries of potential transition-state analogs or mechanism-based inhibitors. The combination of a reactive amine (for amide bond formation) and a nitrile (which can act as a hydrogen-bond acceptor or a metal-coordinating group) on a conformationally restricted scaffold provides a versatile entry point for creating diverse, yet geometrically defined, inhibitor candidates.

Application
Selection Property
Validation Focus
Conformationally constrained kinase inhibitor design
Rigid cyclopropane geometry
Predictable vector presentation for pharmacophores
CCR5 target engagement research
Reported CCR5 antagonist activity (preliminary)
Target engagement validation in relevant assays
Metabolic stability research
Cyclopropane as metabolic soft-spot replacement
Metabolic stability and clearance assay review
Protease inhibitor library synthesis
Bifunctional amine–nitrile scaffold
Library diversity and geometric constraint assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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